molecular formula C22H26N2O7S B2482541 diethyl 2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-46-5

diethyl 2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No. B2482541
CAS RN: 864926-46-5
M. Wt: 462.52
InChI Key: BMDHKZQNKRLYHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to the specified compound involves multistep reactions starting from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. These steps yield a series of Schiff base compounds characterized using various spectroscopic methods (Çolak et al., 2021). Another approach describes the synthesis of pyridine and thieno[2,3-d]pyrimidine derivatives from related starting materials, highlighting the versatility in synthesizing complex heterocyclic compounds (Ahmed, 2002).

Scientific Research Applications

Synthesis of Novel Heterocyclic Systems

Diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6 dicarboxylate, a closely related compound, serves as a starting material for constructing heterocyclic systems like pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and other derivatives. These synthesized derivatives are significant for exploring chemical space and potential pharmacological activities (Ahmed, 2002). Another study focused on synthesizing azolopyrido-[4′,3′:4,5]thieno[2,3-d]pyrimidines from diethyl 2-[(ethoxythioxomethyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]-pyridine-3,6-dicarboxylate, demonstrating the versatility of these compounds in generating a wide range of heterocyclic systems (Ahmed, 2002).

Potential in Medicinal Chemistry

The research includes the synthesis of compounds with potential neuroleptic activity. For instance, a series of 3,5-disubstituted N-[(1-ethyl-2-pyrrolidinyl) methyl]-6-methoxysalicylamides, starting from 2,6-dimethoxybenzoic acids, were synthesized and evaluated for their antidopamine activity, indicating the potential of these chemical frameworks in developing new therapeutic agents (de Paulis et al., 1986).

Application in Anticancer Research

Some newly synthesized heterocycles utilizing thiophene incorporated thioureido substituent as precursors were evaluated for their anticancer activity against colon HCT-116 human cancer cell line, showing potent activity and highlighting the importance of these compounds in anticancer research (Abdel-Motaal et al., 2020).

Conducting Polymers from Low Oxidation Potential Monomers

Research into conducting polymers based on pyrrole via electropolymerization of derivatized bis(pyrrol-2-yl) arylenes shows the potential of these compounds in material science, particularly for their low oxidation potentials and stability in conducting form, which could be advantageous for electronic and photovoltaic applications (Sotzing et al., 1996).

Future Directions

The future directions for this compound would depend on its potential applications. Given the biological activity of many pyridine derivatives, it could be of interest in the development of new pharmaceuticals or agrochemicals .

properties

IUPAC Name

diethyl 2-[(3,5-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O7S/c1-5-30-21(26)18-16-7-8-24(22(27)31-6-2)12-17(16)32-20(18)23-19(25)13-9-14(28-3)11-15(10-13)29-4/h9-11H,5-8,12H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDHKZQNKRLYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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